3'-O-Methoxyethyl-2'-phosphoramidite is a specialized nucleotide compound used primarily in the synthesis of oligonucleotides. This compound features a methoxyethyl group at the 2' position of the ribose sugar, which enhances the stability and resistance of RNA sequences to enzymatic degradation. The chemical formula for this compound is with a molecular weight of approximately 804.86 g/mol (CAS number: 163759-97-5) .
3'-O-Methoxyethyl-2'-phosphoramidite falls under the category of phosphoramidites, which are essential building blocks in the chemical synthesis of oligonucleotides. These compounds are classified as modified nucleotides due to the presence of the methoxyethyl protecting group, which contributes to their unique properties compared to standard nucleotides .
The synthesis of 3'-O-methoxyethyl-2'-phosphoramidite typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yield and purity of the final product. The use of minimal protective groups during synthesis aids in achieving better coupling efficiencies during subsequent oligonucleotide assembly .
The structure of 3'-O-methoxyethyl-2'-phosphoramidite consists of a ribose sugar with a methoxyethyl group at the 2' position and a phosphoramidite linkage at the 3' position. The methoxyethyl modification enhances the compound's stability against nucleases, making it particularly useful for therapeutic applications.
Key structural data includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized phosphoramidites .
In oligonucleotide synthesis, 3'-O-methoxyethyl-2'-phosphoramidite undergoes several key reactions:
The mechanism of action for 3'-O-methoxyethyl-2'-phosphoramidite revolves around its role in facilitating the synthesis of stable RNA molecules. The methoxyethyl modification provides increased resistance to nucleolytic degradation, allowing for longer-lasting oligonucleotides that can effectively interact with target RNA sequences.
Research indicates that oligonucleotides synthesized with this modification show improved hybridization affinity and stability compared to those made with unmodified nucleotides, making them suitable for various therapeutic applications including antisense therapies and RNA interference .
Additional analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide further insights into its chemical behavior and confirm its identity .
3'-O-Methoxyethyl-2'-phosphoramidite has several scientific applications:
The synthesis of 3'-O-MOE-U-2'-phosphoramidite (CAS 1452849-90-9) follows a multi-step sequence beginning with uridine derivatives. A pivotal reaction involves the regioselective introduction of the 2'-O-methoxyethyl group under alkaline conditions, typically using sodium hydride as a base and 2-bromoethyl methyl ether as the alkylating agent. This step requires stringent anhydrous conditions to prevent hydrolysis of the glycosidic bond or unintended side reactions [3] [9]. Subsequent phosphitylation at the 3'-position employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of an organic base like diisopropylethylamine. The resulting phosphoramidite monomer exhibits a molecular weight of 804.86 g/mol (chemical formula: C₄₂H₅₃N₄O₁₀P) and is characterized by ³¹P NMR spectroscopy, which typically shows a characteristic doublet near 149 ppm and 151 ppm, confirming successful phosphitylation [6] [9].
Purification challenges arise due to the compound’s moisture sensitivity. Manufacturers employ flash chromatography under inert atmosphere with ethyl acetate/hexane gradients containing 1% triethylamine to suppress degradation. Final purity assessment via reverse-phase HPLC often exceeds 95%, with key impurities including hydrolyzed phosphoramidite (≤1.5%) and unreacted starting material (≤0.8%) [3] [6]. The synthetic route’s efficiency is evidenced by coupling yields >97% during solid-phase oligonucleotide assembly, comparable to standard phosphoramidites [8].
Table 1: Synthetic Characteristics of MOE-Modified Phosphoramidites
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Synthetic Step |
---|---|---|---|
3'-O-MOE-U-2'-phosphoramidite | 1452849-90-9 | 804.86 | Regioselective 2'-O-alkylation |
2'-O-MOE-U-3'-phosphoramidite | 163759-97-5 | 804.86 | Vorbrüggen glycosylation with MOE-donor |
N4-Acetyl-2'-O-MOE-Cytidine | 251647-54-8 | Not provided | Acylation prior to phosphitylation |
Orthogonal protection schemes are critical for synthesizing 3'-O-MOE-U-2'-phosphoramidite. The 5'-hydroxyl group is typically masked with an acid-labile 4,4'-dimethoxytrityl (DMT) group, which enables real-time monitoring of coupling efficiency during oligonucleotide synthesis via trityl cation release (orange color). This DMT protection remains stable during subsequent phosphitylation but is readily removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) prior to chain elongation [8] [10].
The exocyclic amine of nucleobases necessitates protection to prevent side reactions. For uridine derivatives like MOE-U, no base protection is required, simplifying synthesis compared to adenosine (N6-benzoyl) or guanosine (N2-isobutyryl) analogs. However, the phosphoramidite moiety itself incorporates a base-labile 2-cyanoethyl group on the phosphorus atom. This group prevents oxidation during storage but is eliminated during standard ammonia deprotection at the end of oligonucleotide synthesis [6] [8]. The 2'-MOE ether acts as a permanent protecting group, remaining intact throughout synthesis and post-processing. This dual role enhances nuclease resistance in final oligonucleotides while eliminating deprotection steps specific to the 2'-position [3] [8].
Table 2: Protection Scheme for 3'-O-MOE-U-2'-Phosphoramidite
Functional Group | Protecting Group | Removal Conditions | Purpose |
---|---|---|---|
5'-OH | DMT | Mild acid (pH 3.0–3.5) | Prevents polymerization; monitors coupling |
Phosphite | β-Cyanoethyl | Ammonia/amine base | Prevents oxidation; enables P(III) reactivity |
2'-OH | Methoxyethyl | Not removed (permanent) | Confers nuclease resistance |
The steric bulk of the 2'-O-MOE group (estimated van der Waals volume: 54 ų) induces significant conformational distortion in the ribose ring. Nuclear magnetic resonance (NMR) studies reveal that the MOE substituent favors a North-type sugar pucker (C3'-endo conformation), with pseudorotation phase angles shifting by 15–20° compared to unmodified uridine. This rigidity complicates stereoselective phosphorylation at the 3'-position, as the bulky MOE group hinders reagent approach from the Re face of the ribose [5] [8].
Phosphoramidite incorporation generates a chiral phosphorus center. Standard synthetic protocols yield diastereomeric mixtures due to non-selective phosphitylation. While this racemization is inconsequential for phosphodiester linkages, it critically impacts therapeutic oligonucleotides with phosphorothioate backbones. Each diastereomer exhibits distinct biological properties: Rp stereochemistry enhances RNase H recruitment by 1.7-fold compared to Sp in gapmer designs, while Sp configurations improve target-binding affinity by ΔTₘ ≈ 0.8°C per modification [5] [7]. Current resolutions involve chiral auxiliaries like (-)-menthol-derived chlorophosphites, though yields remain suboptimal (35–40% diastereomeric excess). Catalytic asymmetric phosphitylation using tetrazole-functionalized peptides shows promise, achieving enantiomeric ratios up to 85:15 under molecular sieve-assisted conditions [7].
Key Stereochemical Parameters:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3